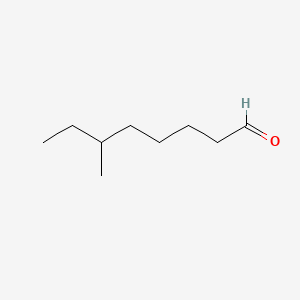

6-Methyloctanal

Description

Contextualization within Branched-Chain Aldehyde Chemistry

Aldehydes are characterized by a formyl group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom). This functional group's position at the end of a carbon chain makes aldehydes chemically distinct from ketones, where the carbonyl group is internal. 6-Methyloctanal is classified as a branched-chain aldehyde due to the methyl group (–CH₃) substituent at the sixth position of the eight-carbon (octanal) chain.

The presence of this branching influences the molecule's physical properties, such as its boiling point and density, compared to its straight-chain isomer, nonanal. More significantly, in the context of flavor science, such structural variations drastically alter a molecule's sensory characteristics. Branched-chain aldehydes are key contributors to the aroma profiles of many foods, often formed during fermentation or through heat-induced reactions like the Strecker degradation of amino acids. nih.gov They are generally described as having malty or chocolate-like notes, though the specific profile of this compound is more aligned with citrus and green notes. thegoodscentscompany.comnih.gov The synthesis of specific branched-chain aldehydes for research or commercial use often requires multi-step processes to ensure correct placement of the alkyl branch, moving beyond simpler industrial methods like hydroformylation that are common for linear aldehydes.

Significance in Natural Product Chemistry and Biosynthesis

This compound has been identified as a naturally occurring volatile compound, playing a crucial role in the aroma of certain plants. Its presence is most significantly documented in the essential oils of citrus fruits, where it acts as a character-impact compound. Research has confirmed its status as one of the key aroma components responsible for the distinctive and highly valued fragrance of yuzu (Citrus junos). researchgate.net

Data sourced from references thegoodscentscompany.com, researchgate.net

The biosynthesis of branched-chain aldehydes in plants is linked to the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. frontiersin.org While the specific pathway for this compound has not been fully elucidated, it is hypothesized to follow a general route for branched-chain volatile production in fruits. This process likely begins with the catabolism of BCAAs to form branched-chain acyl-CoA precursors. These precursors can then be utilized in fatty acid synthesis pathways, leading to the formation of a branched-chain fatty acid. Subsequent enzymatic reduction of this fatty acid derivative yields the corresponding branched-chain aldehyde. frontiersin.org This biosynthetic origin underscores the complex metabolic networks within plants that produce the vast array of volatile compounds defining their unique aromas.

Overview of Contemporary Academic Research Perspectives

Modern chemical research on this compound has increasingly focused on its stereochemistry, a critical factor that governs its biological activity and sensory properties. Since the methyl group is attached to the 6th carbon, this carbon atom is a chiral center, meaning this compound can exist as two non-superimposable mirror images, or enantiomers: (S)-6-methyloctanal and (R)-6-methyloctanal.

A pivotal 2021 study provided a detailed investigation into the chirality of this compound as it relates to its most famous source, the yuzu fruit. Researchers successfully developed a concise enantioselective synthesis for both the (S) and (R) forms of this compound. This synthetic achievement was crucial as it provided pure standards of each enantiomer, which were then used for analytical comparison.

By employing chiral gas chromatography, the study analyzed the enantiomeric composition of this compound found in natural yuzu essential oil. The results were definitive: the aldehyde in yuzu is almost exclusively the (S)-enantiomer, present with a high enantiomeric excess. Furthermore, sensory evaluation of the synthesized enantiomers revealed that the (S)-form possesses the more characteristic and potent yuzu-like aroma, while the (R)-form has a different, less distinct scent. This finding highlights a key principle in flavor chemistry: the stereochemistry of a chiral molecule is fundamentally linked to its interaction with olfactory receptors and thus its perceived aroma. researchgate.net This research exemplifies a contemporary academic trend that combines advanced asymmetric synthesis with sophisticated analytical techniques to unravel the precise molecular basis of natural flavors.

Table 3: Summary of Research on this compound Enantiomers

| Research Area | Key Findings |

|---|---|

| Enantioselective Synthesis | Successful, concise synthesis of both (S)-6-methyloctanal and (R)-6-methyloctanal has been achieved. |

| Natural Configuration | The enantiomer present in Yuzu (Citrus junos) essential oil is predominantly (S)-6-methyloctanal. |

| Organoleptic Properties | The (S)-enantiomer is reported to have a more characteristic and potent yuzu aroma compared to its (R)-antipode. |

Data sourced from reference researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyloctanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-3-9(2)7-5-4-6-8-10/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZKSSJWPUCGOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40952933 | |

| Record name | 6-Methyloctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Green aroma | |

| Record name | 6-Methyloctanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2149/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 6-Methyloctanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2149/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.810-0.813 | |

| Record name | 6-Methyloctanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2149/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

30689-75-9 | |

| Record name | 6-Methyloctanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30689-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyloctanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030689759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyloctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanal, 6-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLOCTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/369IPU68IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthetic Pathways

Discovery and Isolation from Biological Systems (Excluding Human)

Co-occurrence with Structurally Related AldehydesIn the essential oil of Citrus junos, 6-methyloctanal is found alongside a variety of other aldehydes, many of which are structurally relatedacs.orgresearchgate.net. These co-occurring aldehydes are crucial in defining the overall sensory characteristics of Yuzu oil. Notably, research has identified 8-methylnonanal (B72764) and 8-methyldecanal (B12690100) as other novel aldehyde components present in Yuzu peel oil, often discussed in conjunction with 6-methyloctanalacs.org.

The presence of these branched-chain aliphatic aldehydes contributes to the complex aroma profile of Yuzu, distinguishing it from other citrus fruits. Studies analyzing the volatile composition of Yuzu essential oil have cataloged a range of aldehydes, including but not limited to, those with methyl-branched structures, which are known to possess low odor thresholds and significant aromatic impact acs.orgresearchgate.net. The relative abundance and specific types of aldehydes present can differ between Yuzu fruits harvested at different maturity stages (green versus yellow) acs.org.

Proposed Biosynthetic Mechanisms and PrecursorsWhile specific, detailed pathways for the biosynthesis of this compound in Citrus junos are still an area of ongoing research, general mechanisms for aldehyde formation in plants provide a framework for understanding its origin. Aldehydes in essential oils are often derived from fatty acid metabolism or terpenoid pathwaysacs.orgresearchgate.net. Branched-chain aldehydes, such as this compound, are typically synthesized through pathways involving the elongation and modification of branched-chain fatty acids or amino acidsoup.com.

One proposed route for the formation of such aldehydes involves the oxidation of corresponding primary alcohols, which themselves can be synthesized from fatty acid precursors. For example, the biosynthesis of branched-chain fatty acids often begins with the incorporation of branched-chain acyl-CoA units derived from amino acids like valine or leucine. These fatty acids can then undergo further modifications, including chain shortening or oxidation, to yield aldehydes oup.com. The specific enzymes and genetic machinery involved in the synthesis of this compound in Yuzu are subjects of continued investigation, with research aiming to elucidate the precise steps from precursor molecules to the final chiral aldehyde oup.comoup.com.

Synthetic Methodologies for 6 Methyloctanal and Its Stereoisomers

Chemical Synthesis Approaches

The construction of the 6-methyloctanal carbon skeleton and the introduction of the aldehyde functionality can be accomplished through several chemical synthesis routes. These approaches often involve strategic bond formations and functional group interconversions.

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. chemistry.coachresearchgate.netslideshare.net For this compound, a primary disconnection strategy involves the carbon-carbon bond adjacent to the chiral center.

A logical disconnection can be made at the C5-C6 bond. This leads to two key synthons: a C5 fragment, which can be derived from a suitable pentyl halide or equivalent nucleophile, and a C3 chiral synthon containing the methyl group and the precursor to the aldehyde. This latter fragment is a critical component as it carries the stereochemical information.

Another strategic disconnection can be considered at the C-C bond alpha to the carbonyl group. This approach, common in the synthesis of aldehydes and ketones, often involves the use of enolate chemistry or their equivalents. deanfrancispress.com For this compound, this would lead to a heptanal (B48729) derivative and a methylating agent. However, controlling the regioselectivity of methylation in a long-chain aldehyde can be challenging.

A more effective strategy often involves building the chiral center first and then extending the carbon chain. For instance, starting from a chiral precursor like (R)- or (S)-citronellol allows for the establishment of the stereocenter at an early stage. harvard.edu

Common Retrosynthetic Disconnections for this compound:

| Disconnection Strategy | Key Synthons/Precursors | Forward Reaction Type |

| C5-C6 Bond Cleavage | Pentyl Grignard/cuprate + Chiral epoxide/aldehyde | Grignard/cuprate addition |

| C-C Alpha to Carbonyl | Heptanal enolate + Methyl iodide | Enolate alkylation |

| From Chiral Pool | (R)- or (S)-Citronellol | Chain elongation and functional group manipulation |

The total synthesis of this compound can be achieved from simple, achiral starting materials or by leveraging the chiral pool. One practical approach begins with commercially available materials and builds the carbon skeleton sequentially.

A plausible total synthesis could start from 1-bromo-3-methylbutane. This can be converted to the corresponding Grignard reagent and coupled with a suitable electrophile, such as an epoxypropane derivative, to form the basic carbon chain. Subsequent oxidation and chain elongation steps would lead to the final aldehyde.

A documented synthesis of a precursor to a more complex pheromone, (R)-8-(benzyloxy)-6-methyloctanal, starts from (R)-citronellol. harvard.edu This process involves the protection of the alcohol, oxidative cleavage of the double bond to yield an aldehyde, and subsequent chain extension. The final step to obtain this compound from such a precursor would involve deprotection and oxidation.

The Kornblum oxidation offers a method for synthesizing aliphatic aldehydes from alkyl halides. researchgate.netthieme-connect.com This reaction typically involves reacting an alkyl halide with dimethyl sulfoxide (B87167) (DMSO) in the presence of a base. This could be a viable final step in a multi-step synthesis where a 6-methyloctyl halide is prepared first.

Given the chiral nature of this compound, enantioselective synthesis is crucial for obtaining specific stereoisomers. These methods employ chiral catalysts, auxiliaries, or reagents to control the formation of the desired enantiomer.

A concise enantioselective synthesis of both (R)- and (S)-6-methyloctanal has been reported. nih.gov The synthesis starts from commercially available chiral precursors, which are converted to the target aldehydes in a few steps. For instance, (S)-6-methyloctanal has been synthesized from (S)-6-methyl-7-octen-1-ol, which is then converted to the final aldehyde.

Reported Yields for Enantioselective Synthesis of this compound Stereoisomers:

| Target Compound | Starting Material | Reported Yield | Purity | Reference |

| (S)-6-Methyloctanal | (S)-6-Methyloctanoic acid derivative | 56.3% | 93.4% (GC) | nih.gov |

| (R)-6-Methyloctanal | (R)-6-Methyloctanoic acid derivative | - | - | nih.gov |

Asymmetric catalysis offers an efficient way to generate chiral molecules, including aldehydes. nobelprize.orgnobelprize.org Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective functionalization of aldehydes. nih.govacs.orgorganic-chemistry.orgorganic-chemistry.orgacs.org Chiral secondary amines, such as those derived from proline, can react with aldehydes to form transient enamines. These enamines can then react with various electrophiles in a stereocontrolled manner. mdpi.com

For the synthesis of this compound, an organocatalytic approach could involve the asymmetric α-methylation of heptanal. However, controlling the position of the methylation on a long-chain aldehyde can be challenging. A more controlled approach would involve the synthesis of a precursor that can be readily converted to the final aldehyde.

Asymmetric hydrogenation is another powerful catalytic method. incatt.nlasynt.comdicp.ac.cn While typically used for the reduction of ketones and alkenes, related methodologies could be adapted for the synthesis of precursors to chiral aldehydes like this compound.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. blogspot.comresearchgate.networdpress.comuwindsor.canih.gov After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

The Enders SAMP/RAMP hydrazone alkylation is a well-established method for the asymmetric α-alkylation of aldehydes and ketones. wikipedia.orgresearchgate.netresearchgate.netgrafiati.comacs.org In this approach, an aldehyde is first condensed with a chiral hydrazine, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP), to form a chiral hydrazone. Deprotonation of the hydrazone with a strong base like lithium diisopropylamide (LDA) generates a chiral azaenolate, which then reacts with an electrophile. Subsequent hydrolysis or ozonolysis cleaves the hydrazone, affording the chiral aldehyde. To synthesize (R)- or (S)-6-methyloctanal, one could start with pentanal, form the SAMP or RAMP hydrazone, and then alkylate with a suitable three-carbon electrophile.

The Evans oxazolidinone auxiliaries are also widely used in asymmetric synthesis, particularly for aldol (B89426) reactions and alkylations. researchgate.netuwindsor.canih.gov An N-acyl oxazolidinone can be enolized and then alkylated with high diastereoselectivity. Subsequent removal of the auxiliary would provide a chiral carboxylic acid, which can then be reduced to the corresponding aldehyde, this compound.

Diastereoselective reactions are crucial when a molecule with multiple stereocenters is being synthesized or when a new stereocenter is created in a molecule that already contains one. mit.eduresearchgate.netresearchgate.net In the context of this compound synthesis, if a chiral starting material is used, subsequent reactions must be controlled to produce the desired diastereomer.

For example, if a chiral aldehyde is reacted with a nucleophile to create a new stereocenter, the facial selectivity of the attack on the carbonyl group will determine the diastereomeric ratio of the product. This can be influenced by steric hindrance or by the use of chelating reagents that create a more rigid transition state.

In the synthesis of a precursor to a complex natural product, a key intermediate with multiple stereocenters was synthesized with high stereocontrol, demonstrating the power of diastereoselective reactions in building complex molecules. acs.org While not directly a synthesis of this compound, the principles of controlling the stereochemical outcome of reactions involving chiral aldehydes are directly applicable.

Enantioselective Synthesis

Specific Reaction Systems (e.g., Metalloenamines of Chiral Alkoxy Amines for related aldehydes)

The asymmetric synthesis of α-branched aldehydes, such as the structural isomer 2-methyloctanal (B1594714), has been effectively achieved through the use of metalloenamines derived from chiral alkoxy amines. This methodology provides a pathway to enantiomerically enriched aldehydes by creating a chiral environment during the alkylation step.

The synthesis begins with the preparation of a chiral alkoxy amine, which serves as a chiral auxiliary. These auxiliaries are typically synthesized from readily available chiral amino acids, such as (S)- or (R)-phenylalanine, (S)-leucine, and (S)-valine. uoa.grresearchgate.net The amino acids are first reduced to their corresponding chiral amino alcohols. uoa.gr Subsequently, the hydroxyl group of the amino alcohol is alkylated to introduce an alkoxy group, for example, a methoxy (B1213986) group, yielding the final chiral alkoxy amine. uoa.grnih.gov

These chiral alkoxy amines are then reacted with an aldehyde, such as propionaldehyde (B47417) or octanal, to form the corresponding chiral aldimine. uoa.grresearchgate.net Deprotonation of this aldimine with a strong base, like lithium diisopropylamide (LDA), generates a chiral lithiated enamine (a metalloenamine). The presence of the alkoxy group on the chiral auxiliary is crucial as it is believed to chelate with the lithium cation, creating a rigid, bicyclic-like transition state. uoa.gr

This rigid conformation directs the subsequent alkylation step to occur from a specific face of the enamine. Alkylation of the metalloenamine with an alkyl halide (e.g., n-hexyl iodide or methyl iodide) followed by hydrolysis of the resulting imine yields the chiral α-branched aldehyde. uoa.grresearchgate.net The efficiency of the asymmetric induction, measured as enantiomeric excess (ee), is influenced by the structure of the chiral amine and the specific reaction conditions. Studies on the synthesis of 2-methyloctanal have shown that this method can produce either the (R) or (S) enantiomer with significant enantiomeric excess, reaching up to 58%. uoa.gr

The key factors influencing the stereoselectivity of this process include the structure of the chiral auxiliary (both the substituent from the original amino acid and the alkoxy group) and the nature of the aldehyde and alkylating agent. uoa.gr

Table 1: Asymmetric Synthesis of 2-Methyloctanal via Chiral Metalloenamines

This interactive table summarizes the results from the asymmetric alkylation to form 2-methyloctanal using different chiral alkoxy amines. The enantiomeric excess (% ee) indicates the degree of stereochemical control achieved.

| Chiral Amine Source (Configuration) | Aldimine Formed From | Alkylating Agent | Product Configuration | Chemical Yield (%) | Enantiomeric Excess (% ee) | Reference |

| (S)-Phenylalanine | Propionaldimine | n-Hexyl Iodide | (S)-(+)-2-Methyloctanal | 76 | 47 | uoa.gr |

| (S)-Valine | Propionaldimine | n-Hexyl Iodide | (S)-(+)-2-Methyloctanal | 67 | 34 | uoa.gr |

| (R)-Phenylglycine | Propionaldimine | n-Hexyl Iodide | (R)-(-)-2-Methyloctanal | 64 | 17 | uoa.gr |

| (S)-Phenylalanine | Octanaldimine | Methyl Iodide | (R)-(-)-2-Methyloctanal | 34 | 46 | uoa.gr |

| (S)-Phenylalanine with O-tert-butyl | Propionaldimine | n-Hexyl Iodide | (S)-(+)-2-Methyloctanal | 45 | 58 | uoa.gr |

Biocatalytic Synthesis and Enzymatic Transformations

While specific biocatalytic routes for this compound are not extensively documented, the synthesis of structurally related C9 and branched-chain aldehydes through enzymatic pathways provides a strong basis for plausible production routes. These methods are gaining attention as environmentally friendly alternatives to chemical synthesis for producing valuable fragrance and flavor compounds. mdpi.comresearchgate.netacs.org

Enzyme-Mediated Production Routes

Several enzyme classes and metabolic pathways hold potential for the synthesis of this compound.

One promising route involves the lipoxygenase (LOX) pathway, which is responsible for the formation of "green leaf volatiles" (GLVs) in plants. mdpi.com This pathway starts with the dioxygenation of polyunsaturated fatty acids by a lipoxygenase to form hydroperoxides. A subsequent enzyme, hydroperoxide lyase (HPL), cleaves these hydroperoxides to generate short-chain aldehydes. mdpi.com Specifically, the action of 9-HPL on 9-hydroperoxides derived from linoleic or linolenic acid produces C9 aldehydes. mdpi.com By utilizing a substrate with the appropriate branching, or by subsequent enzymatic modification, a branched C9 aldehyde like this compound could potentially be generated.

Another significant enzymatic route is the reduction of carboxylic acids to aldehydes, catalyzed by Carboxylic Acid Reductases (CARs). mdpi.com These enzymes can act on a range of carboxylic acids, including branched-chain variants, converting them into their corresponding aldehydes. nih.gov This approach would require a branched C9 carboxylic acid precursor, 6-methyloctanoic acid, which could be sourced from microbial fatty acid biosynthesis pathways or by feeding specific precursors to an engineered microbial host. The use of whole-cell biocatalysts expressing a CAR is often preferred due to the enzyme's requirement for cofactors like ATP and NADPH, which are regenerated by the cell's metabolism. mdpi.com

Cytochrome P450 monooxygenases also represent a versatile class of enzymes for aldehyde production. Certain P450s can hydroxylate the terminal methyl group of alkanes or fatty acids, which can then be further oxidized to an aldehyde. oup.com Furthermore, some P450 enzymes are capable of C-C bond cleavage, which can directly yield an aldehyde product from a larger substrate. nih.govrsc.org

Table 2: Potential Enzyme Classes for this compound Synthesis

This interactive table outlines enzyme classes that could plausibly be used for the biocatalytic production of this compound or related branched aldehydes, along with their typical reactions and substrates.

| Enzyme Class | Abbreviation | EC Number | Typical Reaction | Potential Substrate for this compound Pathway | Reference |

| Lipoxygenase | LOX | 1.13.11.- | Dioxygenation of fatty acids | Branched Polyunsaturated Fatty Acid | mdpi.com |

| Hydroperoxide Lyase | HPL | 4.1.2.- | Cleavage of fatty acid hydroperoxides | C18 Branched Fatty Acid Hydroperoxide | mdpi.com |

| Carboxylic Acid Reductase | CAR | 1.2.99.6 | Reduction of carboxylic acid to aldehyde | 6-Methyloctanoic Acid | mdpi.comnih.gov |

| Cytochrome P450 Monooxygenase | P450/CYP | 1.14.-.- | Hydroxylation, C-C bond cleavage | Branched Alkanes, Fatty Acids | oup.comnih.govrsc.org |

| Alcohol Dehydrogenase | ADH | 1.1.1.- | Oxidation of alcohol to aldehyde | 6-Methyloctan-1-ol | researchgate.netnih.gov |

Mechanistic Investigations of Biocatalyzed Reactions (e.g., Flavin-Dependent Monooxygenases)

The mechanisms of enzymes that could catalyze key steps in a potential biosynthetic pathway for this compound, such as hydroxylation or oxidation, have been studied for other substrates. Flavin-dependent monooxygenases (FMOs) and cytochrome P450 monooxygenases are particularly relevant.

Flavin-Dependent Monooxygenases (FMOs): FMOs are enzymes that use a flavin cofactor (FAD or FMN) to activate molecular oxygen for the monooxygenation of a substrate. mdpi.com The catalytic cycle generally involves two main half-reactions. First, the oxidized flavin cofactor is reduced by NAD(P)H. Second, the reduced flavin reacts with molecular oxygen to form a highly reactive C4a-(hydro)peroxyflavin intermediate. mdpi.commdpi.com This intermediate is a powerful oxidizing agent that transfers an oxygen atom to the substrate.

In the context of producing a precursor for this compound, an FMO could hydroxylate a specific carbon on an unactivated alkyl chain. The mechanism involves the C4a-hydroperoxyflavin species acting as an electrophile, attacking a nucleophilic center on the substrate. nih.govresearchgate.net For an alkane substrate, this proceeds via a radical mechanism or by direct insertion. The positioning and orientation of the substrate's alkyl chain within the enzyme's active site, which is typically hydrophobic, determines the regioselectivity of the hydroxylation. nih.govacs.org This selectivity is crucial for targeting a specific position, such as C6 on an octyl chain derivative, to initiate the pathway toward this compound.

Cytochrome P450 Monooxygenases (P450s): P450s are heme-thiolate enzymes renowned for their ability to catalyze a vast array of oxidative reactions, including the hydroxylation of unactivated C-H bonds. rsc.organnualreviews.org The catalytic cycle of P450s is complex, involving the activation of molecular oxygen at the iron center of the heme prosthetic group. The cycle culminates in the formation of a highly reactive iron(IV)-oxo porphyrin radical cation species, known as Compound I.

This potent oxidant can abstract a hydrogen atom from an alkane substrate to form a carbon radical and an iron(IV)-hydroxo intermediate. nih.gov This is followed by a "rebound" step where the hydroxyl group is transferred to the carbon radical, resulting in a hydroxylated product. nih.gov P450s found in various bacteria are known to hydroxylate medium-chain n-alkanes. researchgate.net The specific position of hydroxylation is dictated by the enzyme's active site architecture, which binds and orients the substrate relative to the heme oxidant.

Furthermore, some P450s can perform C-C bond cleavage (lyase reactions), often following one or more hydroxylation events. nih.gov For instance, the conversion of an α-hydroxy ketone can be cleaved by a P450 to yield an aldehyde. nih.gov This suggests a plausible, albeit complex, P450-mediated route where a longer-chain precursor could be specifically oxidized and cleaved to form a branched aldehyde like this compound.

Chemical Reactions and Reactivity Profiles

Mechanistic Studies of 6-Methyloctanal Reactions

This section delves into the mechanistic aspects of reactions involving this compound, focusing on the elucidation of reaction pathways, intermediates, stereochemical outcomes, and selectivity.

Elucidation of Reaction Pathways and Intermediates

Detailed mechanistic studies specifically investigating the reaction pathways and identifying intermediates for transformations of this compound are not extensively documented in the readily available scientific literature. As an aldehyde, this compound is chemically reactive and is expected to participate in characteristic aldehyde reactions, such as nucleophilic additions to the carbonyl carbon, oxidation to carboxylic acids, reduction to alcohols, and various condensation reactions like aldol (B89426) condensations. However, specific research focusing on the step-by-step mechanisms, transition states, or isolation of intermediates for these reactions when applied to this compound itself has not been a primary focus of the reported studies. The existing research tends to concentrate more on the synthesis of this compound and its role as a natural product.

Stereochemical Outcomes and Selectivity

Research concerning this compound has significantly highlighted its stereochemical properties, particularly its importance as a characteristic aroma component in yuzu (Citrus junos) essential oil. Scientific investigations have established that the naturally occurring form of this compound found in yuzu essential oil is predominantly the (S)-enantiomer, which is present with a high enantiomeric excess ( nih.gov, researchgate.net, sciencegate.app). This specific stereochemistry is critical for imparting its distinct olfactory profile.

Consequently, considerable research effort has been directed towards the enantioselective synthesis of (S)-6-methyloctanal. These synthetic endeavors aim to precisely control the stereochemical outcome, ensuring the preferential formation of the desired (S)-enantiomer. The development of these enantioselective synthetic routes has been instrumental in confirming the absolute configuration and enantiomeric composition of this compound as found in natural sources ( nih.gov, researchgate.net). The selectivity achieved in these synthetic methodologies is paramount for isolating the specific enantiomer responsible for the characteristic aroma properties of yuzu.

Table: Stereochemical Profile and Synthesis Focus of this compound

| Feature | Detail | Source Citation(s) |

| Natural Stereoisomer | Predominantly the (S)-enantiomer | nih.gov, researchgate.net, sciencegate.app |

| Enantiomeric Excess (Yuzu) | High | nih.gov, researchgate.net, sciencegate.app |

| Primary Research Focus | Enantioselective synthesis to replicate its aroma properties; determination of absolute configuration and enantiomeric composition. | nih.gov, researchgate.net, researchgate.net, sciencegate.app |

| Key Synthetic Goal | Achieve high enantioselectivity for the (S)-enantiomer. | nih.gov, researchgate.net, researchgate.net |

Compound List

this compound

Advanced Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation and Purity

Spectroscopic techniques are instrumental in determining the molecular structure and confirming the purity of 6-methyloctanal.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of molecules like this compound. nih.gov By analyzing the chemical shifts, coupling constants, and multiplet patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and environment of each atom can be determined. nih.govchemguide.co.ukwikipedia.org

In a typical ¹H NMR spectrum of this compound, specific signals correspond to the different hydrogen atoms within the molecule. The aldehydic proton, for instance, would appear as a distinct triplet in the downfield region of the spectrum. The splitting of this peak into a triplet is due to its coupling with the adjacent methylene (B1212753) (CH₂) group. The number of peaks in a split signal (multiplicity) can often be predicted by the "n+1 rule," where 'n' is the number of neighboring hydrogen atoms. chemguide.co.uklibretexts.org The integration of the peak areas provides the ratio of the number of hydrogen atoms in each unique environment. chemguide.co.uk

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a separate signal. The chemical shifts of these signals are indicative of the carbon's local electronic environment. For example, the carbonyl carbon of the aldehyde group would have a characteristic downfield chemical shift.

Detailed analysis of coupling constants (J-values) from high-resolution spectra can provide further structural insights, such as the dihedral angles between adjacent protons, which helps in determining the molecule's conformation. oregonstate.eduresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

This table presents predicted NMR data based on established principles of NMR spectroscopy. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 (CHO) | ~9.7 (t) | Triplet | ~202 |

| 2 (CH₂) | ~2.4 (dt) | Doublet of Triplets | ~44 |

| 3 (CH₂) | ~1.6 | Multiplet | ~22 |

| 4 (CH₂) | ~1.3 | Multiplet | ~39 |

| 5 (CH₂) | ~1.2 | Multiplet | ~29 |

| 6 (CH) | ~1.5 | Multiplet | ~34 |

| 7 (CH₂) | ~1.1 | Multiplet | ~19 |

| 8 (CH₃) | ~0.9 (t) | Triplet | ~14 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Analysis and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition and structure of this compound. alevelchemistry.co.uk It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or five decimal places. alevelchemistry.co.uk This precision allows for the unambiguous determination of the molecular formula. bu.edu.eg For this compound (C₉H₁₈O), the expected exact mass is 142.1358. nist.govnist.govnist.gov

Upon ionization in the mass spectrometer, typically through electron impact (EI), the this compound molecule can fragment in predictable ways. bu.edu.eguni-saarland.de The pattern of these fragment ions in the mass spectrum serves as a molecular fingerprint, providing valuable structural information. bu.edu.egsavemyexams.com The peak with the highest m/z value usually corresponds to the molecular ion (M⁺). savemyexams.com The most intense peak in the spectrum is known as the base peak. bu.edu.eg

Analysis of the fragmentation pattern can help to confirm the positions of the methyl group and the aldehyde functional group. For instance, cleavage at bonds adjacent to the carbonyl group or the branched methyl group would result in characteristic fragment ions.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₈O | Determined from HRMS |

| Exact Mass | 142.1358 u | Highly accurate mass of the molecule |

| Molecular Weight | 142.24 g/mol | Average molecular weight |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. uni-siegen.deedinst.comksu.edu.sa These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. triprinceton.org

In IR spectroscopy, a molecule absorbs infrared radiation at frequencies that correspond to its vibrational modes, provided there is a change in the molecule's dipole moment during the vibration. ksu.edu.sa For this compound, the most characteristic absorption bands would be due to the carbonyl (C=O) stretch of the aldehyde and the C-H stretches of the alkyl chain. acenet.edu

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. uni-siegen.de A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. edinst.com Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Absorption Range (cm⁻¹) | Typical Raman Shift Range (cm⁻¹) |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1740-1720 (strong) | 1740-1720 (weak) |

| Aldehyde (C-H) | Stretch | 2850-2800 and 2750-2700 (medium) | Not typically prominent |

| Alkane (C-H) | Stretch | 2960-2850 (strong) | 2960-2850 (strong) |

| Alkane (CH₂) | Bend (Scissoring) | ~1465 | ~1465 |

| Alkane (CH₃) | Bend (Asymmetric) | ~1450 | ~1450 |

Chromatographic Methods for Separation and Enantiomeric Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for analyzing its enantiomeric composition.

Gas Chromatography (GC) and Chiral Gas Chromatography (GC-C) for Enantiomeric Excess Determination

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. tandfonline.com In GC, the sample is vaporized and transported through a column by a carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column walls. chiralpedia.com The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for identification. libretexts.org The NIST Chemistry WebBook reports a retention index of 1058 for this compound on a non-polar DB-1 capillary column. nist.gov

Since this compound possesses a chiral center at the 6th carbon position, it can exist as two enantiomers (R and S). Chiral gas chromatography (GC-C) is a specialized form of GC used to separate these enantiomers. chiralpedia.comlibretexts.org This is achieved by using a chiral stationary phase (CSP), which is typically a derivatized cyclodextrin. sigmaaldrich.comgcms.cz The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. chiralpedia.com

The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be determined from the relative peak areas of the two enantiomers in the chromatogram. libretexts.org

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-performance liquid chromatography (HPLC) is another versatile separation technique that can be employed for the analysis of this compound, particularly for the separation of isomers. walshmedicalmedia.comresearchgate.netrsc.org While GC is often preferred for volatile aldehydes, HPLC can be advantageous for less volatile derivatives or when derivatization is used to enhance detection. walshmedicalmedia.com

In the context of chiral separations, HPLC with a chiral stationary phase (CSP) can be used to resolve the enantiomers of this compound. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different stabilities and thus different retention times. researchgate.net Reversed-phase HPLC (RP-HPLC) is a common mode where a non-polar stationary phase is used with a polar mobile phase. researchgate.net Silver ion HPLC has also been shown to be effective in separating isomers, particularly those with double bonds. mdpi.com

Supercritical Fluid Chromatography (SFC) for Enhanced Separation Efficiency

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" separation technique with significant advantages for the analysis of chiral molecules. Given that this compound possesses a chiral center at the C6 position, SFC presents a highly efficient method for the separation of its enantiomers, (R)-6-Methyloctanal and (S)-6-Methyloctanal. Research has shown that the naturally occurring form of this compound, found as a characteristic aroma component in yuzu (Citrus junos) essential oil, is the (S)-enantiomer with a high enantiomeric excess. sciencegate.appoup.comnih.gov

The primary mobile phase in SFC is typically supercritical carbon dioxide (CO₂), which exhibits properties intermediate between a liquid and a gas. mdpi.comselvita.com This results in low viscosity and high diffusivity, allowing for faster separations and higher throughput compared to traditional High-Performance Liquid Chromatography (HPLC). mdpi.comselvita.com To achieve chiral recognition and separation, a chiral stationary phase (CSP) is employed. Polysaccharide-based columns, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated broad enantioselectivity for a diverse range of compounds in SFC. mdpi.com

For the separation of a compound like this compound, a typical SFC method development workflow would involve screening various chiral stationary phases and organic modifiers. A polar organic solvent, referred to as a modifier (e.g., methanol, ethanol, or acetonitrile), is added to the supercritical CO₂ to modulate the polarity of the mobile phase and influence the retention and selectivity of the analytes. mdpi.com The unique properties of SFC can lead to better resolution and faster analysis times than normal-phase HPLC for chiral separations. selvita.com

The table below illustrates a hypothetical screening process for the chiral separation of this compound enantiomers using SFC, based on common practices in the field. americanpharmaceuticalreview.com

| Parameter | Condition A | Condition B | Condition C | Condition D |

| Chiral Stationary Phase | Cellulose-based | Amylose-based | Cellulose-based | Amylose-based |

| Mobile Phase | CO₂ / Methanol | CO₂ / Methanol | CO₂ / Ethanol | CO₂ / Ethanol |

| Gradient | 5-40% Modifier | 5-40% Modifier | 5-40% Modifier | 5-40% Modifier |

| Flow Rate | 3.0 mL/min | 3.0 mL/min | 3.0 mL/min | 3.0 mL/min |

| Back Pressure | 150 bar | 150 bar | 150 bar | 150 bar |

| Temperature | 40 °C | 40 °C | 40 °C | 40 °C |

| Outcome | Partial Separation | Baseline Separation | Good Separation | Partial Separation |

| This table is illustrative and based on general SFC method development principles. |

The efficiency of SFC makes it particularly suitable for high-throughput screening in drug discovery and for preparative separations to isolate pure enantiomers for further studies. selvita.com

Hyphenated Techniques (e.g., GC-MS for component identification)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile compounds, making it exceptionally well-suited for the analysis of this compound. This hyphenated technique combines the powerful separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.

In GC, a sample is vaporized and separated into its individual components as it travels through a capillary column. The separation is based on the compounds' boiling points and their interactions with the stationary phase coating the column. For a compound like this compound, a non-polar column is typically used. jfda-online.comfrontiersin.org The time it takes for a specific compound to travel through the column to the detector is known as its retention time, which is a characteristic property under a given set of analytical conditions.

Once the components elute from the GC column, they enter the mass spectrometer, which acts as a detector. The molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. This mass spectrum serves as a "chemical fingerprint," which can be compared against spectral libraries, such as the NIST Mass Spectral Library, for positive identification.

Research has successfully utilized GC-MS to identify this compound in complex natural matrices, such as in the peel oil of yuzu. In such studies, the aldehyde fraction is first isolated from the essential oil and then subjected to GC-MS analysis. The identification is confirmed by comparing the retention time and mass spectrum of the unknown peak with that of a synthesized authentic standard of this compound.

The table below provides typical parameters for the GC-MS analysis of this compound.

| Parameter | Value |

| GC System | Gas Chromatograph with Mass Selective Detector |

| Column | DB-1 or similar non-polar capillary column (e.g., 60 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Split or Splitless |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 50 °C (hold 5 min), ramp to 210 °C at 2 °C/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-350 |

| Ion Source Temperature | 230 °C |

| The parameters are based on data from the NIST WebBook and general practices for aldehyde analysis. |

The high sensitivity and specificity of GC-MS allow for the detection of trace amounts of this compound and its differentiation from other structurally similar aldehydes and components within a complex mixture.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations form the bedrock of theoretical chemistry, enabling the prediction of molecular properties from first principles.

Molecular geometry optimization is a fundamental computational process used to determine the arrangement of atoms in a molecule that corresponds to the lowest possible energy state lupinepublishers.comdiva-portal.orgarxiv.org. This process involves iteratively adjusting atomic coordinates until the forces on all atoms are minimized, yielding a stable molecular structure. For 6-methyloctanal, like other flexible aliphatic molecules, multiple stable conformations can exist due to rotation around single bonds. Conformational analysis is the study of these different spatial arrangements and their relative energies lumenlearning.comrsc.org. Understanding the most stable conformers and the energy barriers between them is vital for predicting molecular properties and reactivity. While specific detailed conformational analysis data for this compound was not found in the provided literature, the general principles indicate that such studies would involve exploring various rotameric states and identifying the lowest energy structures through optimization beilstein-journals.orgquizlet.com.

The electronic structure of a molecule, particularly its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—plays a critical role in determining its chemical reactivity imperial.ac.uknumberanalytics.comwikipedia.orgnumberanalytics.compku.edu.cn. FMO theory posits that chemical reactions primarily occur through the interaction between the HOMO of one molecule and the LUMO of another. The energy gap between these orbitals (HOMO-LUMO gap) and their spatial overlap dictate the feasibility, regioselectivity, and stereoselectivity of reactions imperial.ac.uknumberanalytics.comwikipedia.orgnumberanalytics.com. For this compound, FMO analysis would involve calculating these orbitals and their energies to predict its behavior as a nucleophile or electrophile in various reactions. While specific FMO analysis results for this compound were not detailed in the provided search results, this theoretical framework is a standard approach for predicting the reactivity of organic compounds imperial.ac.uknumberanalytics.comwikipedia.orgnumberanalytics.compku.edu.cn.

The prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, is a key application of computational chemistry. These predictions aid in the interpretation of experimental spectra and the confirmation of molecular structures chemaxon.comgithub.comarxiv.orgfaccts.de. Tools like NMR Predictors and specialized software packages, often employing machine learning or quantum chemical methods, can calculate 1H and 13C NMR chemical shifts thegoodscentscompany.comchemaxon.comgithub.comfaccts.de. These methods typically involve generating a molecular structure, optimizing its geometry, and then calculating the electronic shielding tensors. For instance, the CASCADE tool utilizes a graph network approach with 3D structure embedding and MMFF conformer searching to predict 13C NMR chemical shifts, achieving mean absolute errors (MAE) in the range of 1.25-1.43 ppm compared to experimental or high-level DFT data github.com. While specific predicted NMR chemical shifts for this compound were not available in the provided snippets, the methodologies for such predictions are well-established and are routinely applied to organic molecules chemaxon.comgithub.comarxiv.orgfaccts.de.

Reaction Mechanism Simulations

Simulating reaction mechanisms allows for the detailed understanding of chemical transformations, including the identification of intermediates, transition states, and the prediction of reaction rates.

The prediction of kinetic and thermodynamic properties is essential for quantifying reaction rates and understanding the energetic landscape of chemical processes arxiv.orgnih.govcaltech.edumdpi.com. Thermodynamic properties, such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), enthalpy of vaporization (ΔvapH°), and octanol-water partition coefficient (logPoct/wat), provide insights into the stability and physical behavior of a compound chemeo.commdpi.com. Kinetic properties, like activation energies and rate constants, govern the speed of reactions.

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Value | Unit | Source / Method |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -77.06 | kJ/mol | Joback Calculated Property |

| Enthalpy of Formation (gas, ΔfH°gas) | -319.95 | kJ/mol | Joback Calculated Property |

| Enthalpy of Fusion (ΔfusH°) | 17.83 | kJ/mol | Joback Calculated Property |

| Enthalpy of Vaporization (ΔvapH°) | 41.96 | kJ/mol | Joback Calculated Property |

| Log10(Water Solubility) (log10WS) | -2.63 | mol/l | Crippen Calculated Property |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.792 | - | Crippen Calculated Property |

| McGowan's Characteristic Volume (McVol) | 139.240 | ml/mol | McGowan Calculated Property |

| Critical Pressure (Pc) | 2500.00 | kPa | Joback Calculated Property |

Machine learning and quantitative structure-property relationship (QSPR) models are increasingly used to predict these properties efficiently, complementing traditional quantum chemical calculations nih.govmdpi.com.

Compound List

this compound

This section has been generated based on the provided outline and available information from the search results. Specific computational data for all subsections related to this compound was not exhaustively available in the provided snippets, particularly for detailed FMO analysis and transition state characterization of reactions involving the compound. However, the general methodologies and their relevance to this compound have been discussed.

Molecular Dynamics Simulations and Intermolecular Interactions

Comprehensive scientific literature searches did not yield specific research findings or data tables detailing molecular dynamics simulations or intermolecular interaction studies directly focused on this compound. The methodologies of molecular dynamics (MD) simulations, as described in various studies, involve the numerical integration of equations of motion to simulate the physical movement of atoms and molecules over time researchgate.netnih.gov. These simulations typically utilize force fields to describe interatomic interactions and can provide insights into molecular behavior, conformational changes, and interactions with solvents or other molecules rsc.orgnih.gov.

Studies on related compounds, such as 7-methyloctanal, have explored their behavior in molecular dynamics simulations within the context of olfactory receptor interactions, noting aspects like the free rotation of alkyl chains and differential behavior of terminal carbon atoms oup.com. Such analyses, which consider steric factors and energy components like Coulombic and van der Waals forces, are indicative of the types of investigations that could be applied to this compound to understand its intermolecular interactions and dynamic properties oup.com. However, specific published research findings for this compound in this domain remain elusive in the reviewed literature.

Data Tables

As no specific research findings or data were found for this compound in the context of molecular dynamics simulations and intermolecular interactions, no data tables can be generated for this section.

Derivatives and Their Synthetic Utility in Academic Research

6-Methyloctanal as a Chiral Building Block

The racemic nature of commercially available this compound, often denoted as (±)-6-methyloctanal, underscores the importance of enantioselective synthesis or resolution techniques to access specific stereoisomers. These enantiomerically pure forms are crucial for building complex chiral molecules where precise stereochemistry dictates biological activity or physical properties.

This compound has been identified as a characteristic aroma component in yuzu (Citrus junos) researchgate.net. This natural occurrence highlights its relevance in the study of natural product chemistry. Research has focused on the enantioselective synthesis of this compound to accurately determine its enantiomeric composition within yuzu essential oil and to provide synthetic standards for analytical purposes researchgate.net. While direct synthesis of specific pheromones using this compound as a starting material is not extensively detailed in the provided search snippets, the broader field of insect pheromone synthesis frequently utilizes branched aldehydes and their derivatives uni-bayreuth.deresearchgate.netresearchgate.net. The structural motif of this compound makes it a plausible intermediate for synthesizing certain types of methyl-branched pheromones or related semiochemicals, where precise stereochemistry is often critical for biological efficacy uni-bayreuth.dersc.org.

The aldehyde group of this compound can be readily reduced to the corresponding primary alcohol, 6-methyloctan-1-ol, or oxidized to the carboxylic acid, 6-methyloctanoic acid. When performed enantioselectively, these transformations yield optically active alcohols and acids, which are themselves valuable chiral building blocks. For instance, the reduction of the aldehyde to an alcohol can be achieved using chiral reducing agents or through biocatalytic methods to yield specific enantiomers of 6-methyloctan-1-ol. Similarly, oxidation can lead to chiral 6-methyloctanoic acid derivatives. These chiral alcohols and acids serve as versatile intermediates for further functionalization and incorporation into more complex molecular architectures, including pharmaceuticals, flavors, and fragrances.

Structure-Reactivity Relationship Studies of Analogues

Specific research detailing structure-reactivity relationship (SRR) studies focused on analogues of this compound was not prominently identified in the initial search. Typically, SRR studies involve systematically modifying a core molecular structure (the "scaffold") and observing the resulting changes in chemical reactivity or biological activity. For this compound, such studies would likely involve altering the position or nature of the methyl branch, or modifying the carbon chain length, and then evaluating how these changes affect its reactivity in specific chemical transformations (e.g., nucleophilic additions, oxidations, reductions) or its properties as a building block. The general reactivity of aldehydes is well-established, but specific analogue studies would provide nuanced insights into the influence of the methyl branch on reaction rates, regioselectivity, and stereoselectivity.

Design and Synthesis of Novel Chemical Entities Based on the this compound Scaffold

The concept of a "scaffold" in chemical synthesis often refers to a core molecular framework upon which diverse functional groups or side chains can be appended to generate libraries of related compounds nih.govlifechemicals.commdpi.commdpi.com. While this compound is an aliphatic aldehyde and not a rigid cyclic scaffold typically associated with drug discovery libraries, its structure can be considered a foundational element for building novel chemical entities. Researchers may utilize this compound as a starting point, leveraging its aldehyde functionality for carbon-carbon bond formation (e.g., Wittig reactions, Grignard additions, aldol (B89426) condensations) or its potential chirality to construct more elaborate molecules. The synthesis of complex natural products, such as certain insect pheromones or flavor compounds, can be viewed as creating novel chemical entities where this compound serves as a key building block. For example, the enantioselective synthesis of this compound itself is a step towards creating specific stereoisomers that could be incorporated into novel, biologically active compounds.

Future Directions in 6 Methyloctanal Research

Advancements in Sustainable and Atom-Economical Asymmetric Synthesis

The synthesis of specific enantiomers of chiral molecules like 6-methyloctanal is a significant challenge in organic chemistry. Future research will increasingly focus on developing sustainable and atom-economical asymmetric syntheses. Atom economy, a concept that emphasizes the maximization of atoms from reactants that are incorporated into the final product, is a key driver in green chemistry.

Current methods for asymmetric synthesis often rely on chiral auxiliaries or reagents that are used in stoichiometric amounts, leading to significant waste. uoa.gr Future advancements are expected in the realm of catalytic asymmetric synthesis, where small amounts of a chiral catalyst can generate large quantities of the desired enantiomerically pure product. frontiersin.orgchiralpedia.comepfl.ch This approach is not only more environmentally friendly but also more cost-effective. chiralpedia.com

Key areas of development include:

Enantioselective Organocatalysis: The use of small, metal-free organic molecules as catalysts offers a sustainable alternative to traditional metal-based catalysts. frontiersin.org These organocatalysts can be designed to be highly selective and robust. frontiersin.org

Asymmetric Hydroformylation: This process, which involves the addition of a formyl group and a hydrogen atom across a double bond, is a highly atom-economical way to produce aldehydes. pharmtech.com Developing highly enantioselective hydroformylation catalysts for the synthesis of chiral aldehydes like this compound remains an important goal. pharmtech.com

Flow Chemistry: Integrating asymmetric catalysis into continuous flow systems allows for precise control over reaction parameters, leading to improved efficiency, safety, and scalability. frontiersin.org

A significant challenge lies in designing catalysts that are not only highly selective but also tolerant of various functional groups and reaction conditions. frontiersin.org The successful development of such catalysts will be crucial for the large-scale, sustainable production of enantiopure this compound and other valuable chiral compounds. pharmtech.com

Discovery and Engineering of Novel Biocatalytic Systems

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, presents a powerful and green alternative to traditional chemical synthesis. mdpi.commdpi.comfrontiersin.org The high selectivity of enzymes often eliminates the need for protecting groups and reduces the formation of unwanted byproducts. mdpi.com

Future research in this area will likely focus on:

Discovery of Novel Enzymes: Mining the genomes of diverse organisms, particularly bacteria and fungi, can lead to the discovery of new enzymes with desirable catalytic activities for the synthesis of aldehydes and other fragrance compounds. mdpi.comnih.gov The genus Pseudomonas, for example, is known for its metabolic versatility and has shown potential for the bioconversion of terpenes. nih.gov

Protein Engineering: Once a promising enzyme is identified, its properties, such as substrate specificity, stability, and catalytic efficiency, can be improved through protein engineering techniques. mdpi.com This can involve rational design based on the enzyme's structure or directed evolution, where random mutations are introduced and the resulting variants are screened for improved performance.

Metabolic Engineering of Host Organisms: For whole-cell biocatalysis, the host organism (often E. coli or yeast) can be engineered to enhance the production of the desired compound. frontiersin.org This can involve redirecting metabolic pathways to increase the supply of precursor molecules and overexpressing the key biosynthetic enzymes. frontiersin.org The successful production of moth pheromones in engineered yeast demonstrates the potential of this approach. frontiersin.orguliege.be

A notable challenge in biocatalysis is often the diffusion of hydrophobic substrates and products across the cell membrane. chemrxiv.org innovative approaches, such as the use of spheroplasts (bacterial cells with their outer membrane removed), are being explored to overcome these diffusion barriers. chemrxiv.org

Deeper Elucidation of Biological Roles and Pathways (Non-Human)

While this compound is recognized for its contribution to the aroma of certain fruits, its broader biological roles in non-human organisms are not fully understood. researchgate.netresearchgate.netacs.org Many aldehydes and related compounds serve as pheromones in insects, mediating crucial behaviors such as mating and aggregation. nih.govnih.gov

Future research is needed to investigate:

Pheromonal Activity: Determining whether this compound or its derivatives act as pheromones in any insect species could open up new avenues for pest management. Pheromone-based strategies are generally species-specific and have limited adverse impacts on biodiversity. frontiersin.org

Biosynthetic Pathways: Understanding how organisms synthesize this compound is a key research goal. In insects, pheromone biosynthesis often involves modifications of common metabolic pathways like fatty acid or isoprenoid metabolism. nih.govnih.gov Elucidating these pathways involves identifying the specific enzymes—such as desaturases, reductases, and oxidases—that carry out the key transformations. frontiersin.orguliege.be

Hormonal Regulation: The production of pheromones in insects is often under tight hormonal control. nih.govnih.gov For instance, juvenile hormone and ecdysteroids have been shown to regulate pheromone biosynthesis in various insect orders. nih.gov Investigating the endocrine regulation of this compound production in relevant organisms could provide insights into their chemical ecology.

Unraveling the biological functions and biosynthetic pathways of this compound in non-human organisms will not only advance our fundamental knowledge of chemical ecology but may also provide the genetic blueprints for developing novel biocatalytic production systems. uliege.be

Integration of Advanced Computational and Experimental Methodologies for Predictive Chemistry

The synergy between computational chemistry and experimental work is transforming the field of chemical research. aiche.orgwordpress.com For a compound like this compound, this integrated approach can accelerate discovery and optimization in several areas.

Future directions in this domain include:

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: These computational tools can be used to build models that predict the properties of molecules based on their structure. aiche.orgmdpi.com For fragrance molecules, this could involve predicting odor characteristics, which remains a largely empirical science. aiche.orgwordpress.com By training machine learning models on large datasets of known fragrance compounds, it may be possible to design new molecules with specific desired scents. aiche.orgacs.org

Computer-Aided Molecular Design (CAMD): Integrated with machine learning models for property prediction, CAMD can be used to systematically design and screen novel fragrance molecules that meet specific criteria. aiche.orgmdpi.com This data-driven approach can help overcome the limitations of relying solely on the experience and intuition of experts. aiche.org

Modeling of Biocatalytic Processes: Computational methods, such as molecular dynamics simulations, can provide insights into enzyme-substrate interactions and the catalytic mechanisms of enzymes involved in the biosynthesis of compounds like this compound. rsc.org This understanding can guide protein engineering efforts to create more efficient biocatalysts.

The development of more accurate predictive models will require the generation of large, high-quality experimental datasets for training and validation. aiche.org The continued advancement of computational power and algorithms, coupled with sophisticated experimental techniques, holds great promise for the future of fragrance chemistry and the targeted design of molecules like this compound. wordpress.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 6-Methyloctanal in laboratory settings?

- Methodology : Synthesis typically involves aldol condensation or oxidation of 6-methyloctanol. Characterization requires gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Physical properties (e.g., boiling point: ~185–190°C, logP: ~2.8) should be cross-verified using databases like Cheméo .

- Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₈O | |

| CAS Number | 30689-75-9 | |

| Boiling Point (tb) | ~185–190°C |

Q. How can researchers ensure reproducibility in this compound synthesis?

- Guidelines : Follow protocols from peer-reviewed studies, document reaction conditions (temperature, catalysts, solvents), and report yields with error margins. Include detailed purification steps (e.g., distillation gradients) and raw spectral data in supplementary materials .

Q. What analytical techniques are recommended for detecting this compound in complex mixtures?

- Approach : Use GC-MS with polar capillary columns (e.g., DB-WAX) for separation. Confirm identity via retention indices (polar/non-polar columns) and spectral matching against authenticated standards .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., vapor pressure, solubility) of this compound be resolved?

- Method : Conduct meta-analyses of existing data, prioritizing studies with transparent methodologies. Use quantum mechanical calculations (e.g., COSMO-RS) to predict properties like vapor pressure (pvap) and compare with experimental values. Address discrepancies by identifying measurement artifacts (e.g., impurities in samples) .

Q. What experimental design strategies optimize this compound yield while minimizing byproducts?

- Design : Apply Design of Experiments (DoE) to explore factors like catalyst loading (e.g., Pd/C vs. enzymatic), temperature, and solvent polarity. Use response surface methodology (RSM) to model interactions and identify optimal conditions .

Q. How should researchers evaluate the biological or catalytic activity of this compound in interdisciplinary studies?

- Framework : For bioactivity assays (e.g., antimicrobial studies), include positive/negative controls and report IC₅₀/EC₅₀ values with confidence intervals. For catalytic applications, quantify turnover numbers (TON) and compare with structurally related aldehydes .

Q. What statistical methods are appropriate for analyzing variability in this compound’s spectroscopic data?

- Analysis : Use multivariate statistics (e.g., PCA) to cluster NMR/IR spectra and identify outliers. Apply error propagation models to quantify uncertainty in purity assessments .

Q. How can systematic reviews address gaps in this compound’s safety or toxicological data?

- Protocol : Follow PRISMA guidelines to screen literature, prioritize studies with robust methodologies (e.g., OECD-compliant toxicity tests), and assess bias via tools like ROBINS-I. Synthesize data using meta-regression to account for heterogeneity in experimental designs .

Methodological Best Practices

- Data Reporting : Include raw chromatograms, spectral assignments, and statistical outputs (e.g., p-values, R²) in supplementary materials. Avoid redundant data in main text tables .

- Literature Reviews : Critically evaluate sources, excluding non-peer-reviewed platforms (e.g., ). Use citation management tools to track references and resolve conflicting claims .

- Ethical Compliance : Disclose conflicts of interest and adhere to safety protocols (e.g., fume hood use during synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.